benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate
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Overview
Description
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate: is an organic compound characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring with a hydroxymethyl substituent, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzyl alcohol, cyclohexylmethanol, and an isocyanate derivative.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate involves similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of benzyl N-{[1-(carboxymethyl)cyclohexyl]methyl}carbamate.
Reduction: Formation of benzyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Prodrug Design: Used in the design of prodrugs that can be activated in specific biological environments.
Industry
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Agriculture: Investigated for its potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism by which benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate: shares similarities with other carbamate derivatives such as:
Uniqueness
- Structural Features : The presence of both a benzyl group and a cyclohexyl ring with a hydroxymethyl substituent makes it unique compared to simpler carbamates.
- Reactivity : Its reactivity profile is distinct due to the combination of functional groups, allowing for diverse chemical transformations.
- Applications : Its potential applications in various fields, from medicinal chemistry to materials science, highlight its versatility.
Properties
CAS No. |
1215719-40-6 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
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